1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole
Overview
Description
1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole is a synthetic organic compound with the molecular formula C11H6BrF11N2O2. It is a member of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science . This compound is characterized by the presence of a bromine atom, a methyl group, and a perfluoro(1-propoxyethyl) group attached to the pyrazole ring, making it a unique and versatile molecule.
Scientific Research Applications
1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with desirable properties, such as hydrophobicity and thermal stability.
Biological studies: It can be used as a probe to study biological processes and interactions at the molecular level
Safety and Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
Preparation Methods
The synthesis of 1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of 1,3-diketones with hydrazines under acidic or basic conditions.
Acetylation: The acetyl group can be introduced by reacting the brominated pyrazole with acetic anhydride or acetyl chloride.
Introduction of the perfluoro(1-propoxyethyl) group: This step involves the reaction of the acetylated pyrazole with a perfluoroalkylating agent under controlled conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and perfluoroalkyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or inhibiting their function, leading to various biological effects .
Comparison with Similar Compounds
1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole can be compared with other pyrazole derivatives, such as:
1-Acetyl-3-methyl-4-bromo-5-phenylpyrazole: Similar in structure but lacks the perfluoroalkyl group, resulting in different chemical and physical properties.
1-Acetyl-4-bromo-5-methyl-3-phenylpyrazole: Another similar compound without the perfluoroalkyl group, used in different applications.
3,5-Dimethyl-1-phenylpyrazole: A simpler pyrazole derivative with different reactivity and applications
The presence of the perfluoro(1-propoxyethyl) group in this compound imparts unique properties, such as increased hydrophobicity and thermal stability, making it distinct from other pyrazole derivatives.
Properties
IUPAC Name |
1-[4-bromo-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF11N2O2/c1-3-5(12)6(24-25(3)4(2)26)7(13,9(16,17)18)27-11(22,23)8(14,15)10(19,20)21/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGRLGBFLGMUQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF11N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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